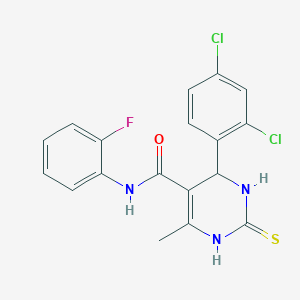

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (hereafter referred to as the target compound) belongs to the tetrahydropyrimidine carboxamide class, known for diverse pharmacological activities. Its structure features a 2,4-dichlorophenyl group at position 4, a 2-fluorophenyl carboxamide at position 5, and a thioxo group at position 2. This analysis compares its structural, synthetic, and biological attributes with analogues reported in recent literature.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2FN3OS/c1-9-15(17(25)23-14-5-3-2-4-13(14)21)16(24-18(26)22-9)11-7-6-10(19)8-12(11)20/h2-8,16H,1H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTRPYDCAPHLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating caspase pathways.

- Inhibition of Metastasis : The compound reduces the migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the dichlorophenyl and fluorophenyl groups have been explored to enhance biological activity and reduce toxicity. For instance:

- Altering substituents on the phenyl rings can significantly impact binding affinity to biological targets.

- The thioxo group plays a critical role in stabilizing the compound's active conformation.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of traditional chemotherapeutics. The study concluded that this compound could serve as a promising candidate for further development in breast cancer therapy.

Case Study 2: Antimicrobial Testing

In a separate investigation, the antimicrobial activity of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity against both pathogens. The study suggested that modifications to enhance solubility could further improve its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Structure Variations

The target compound shares the tetrahydropyrimidine carboxamide scaffold with several analogues but differs in substituents (Table 1). Key structural distinctions include:

- Position 2 : Thioxo (C=S) vs. oxo (C=O) groups.

- Position 4 : Substituted aryl groups (e.g., 2,4-dichlorophenyl, 4-methylphenyl).

- Carboxamide Substituent : 2-fluorophenyl vs. other aryl/heteroaryl groups.

Table 1: Structural Comparison of Tetrahydropyrimidine Carboxamides

Electronic and Steric Effects

- Thioxo vs. Oxo : The thioxo group (C=S) in the target compound increases electron delocalization and may enhance metal-binding capacity compared to oxo analogues .

- Fluorophenyl Carboxamide : The 2-fluorophenyl group offers moderate electronegativity and lipophilicity, contrasting with the 4-chlorophenyl (4l) or diazenylphenyl (IVn) groups .

Antimicrobial Activity

Antioxidant Activity

Comparative Data

Physicochemical and Spectral Properties

- Melting Points : Thioxo derivatives (e.g., 4n in ) exhibit higher melting points (~200°C) compared to oxo analogues (~180°C) due to stronger intermolecular interactions .

- NMR Shifts : The 2-fluorophenyl group in the target compound would show distinct ¹⁹F NMR signals (δ ~-120 ppm) and deshielded aromatic protons in ¹H NMR .

- HRMS : Expected molecular ion at m/z 465.98 (C₁₉H₁₄Cl₂FN₃OS), consistent with analogues in .

Q & A

Q. Critical Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |

| Solvent | DMF, THF, or EtOH | Polar aprotic solvents enhance reactivity |

| Catalysts | p-TsOH or Lewis acids (e.g., ZnCl₂) | Acidic catalysts improve cyclization efficiency |

| Reaction Time | 12–24 hours | Prolonged time increases yield but may cause side products |

Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its structure?

Methodological Answer :

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peak at m/z 452.03) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O⋯H–N interactions stabilize the ring) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

Advanced: How can conformational analysis via X-ray crystallography inform reactivity and biological interactions?

Methodological Answer :

Single-crystal X-ray studies reveal:

-

Spatial Arrangement : The dichlorophenyl group adopts a pseudo-axial orientation, creating steric hindrance that influences nucleophilic attack sites .

-

Key Bond Parameters :

Applications : Use Mercury software to model protein-ligand docking, predicting binding affinities to targets like kinase enzymes .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Methodological Answer :

- Variable Substituents : Synthesize analogs with halogens (Cl, F), methyl groups, or electron-withdrawing groups at positions 2, 4, and 6.

- Bioassays : Test inhibition of in vitro targets (e.g., COX-2 or EGFR kinases) using fluorescence polarization assays .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .

Q. Example Data :

| Analog (R-group) | IC₅₀ (COX-2, μM) | LogP | Conclusion |

|---|---|---|---|

| 2,4-Cl, 2-F | 0.45 | 3.2 | Optimal balance of activity and solubility |

| 4-NO₂ | 0.32 | 4.1 | High activity but poor bioavailability |

Advanced: How to resolve contradictions in reported synthetic yields or characterization data?

Methodological Answer :

Common discrepancies arise from:

- Reagent Purity : Impure β-keto esters reduce cyclization efficiency. Validate starting materials via GC-MS .

- Crystallization Solvents : Use EtOH/water instead of DCM/hexane to avoid polymorphic variations affecting XRD data .

- NMR Solvent Artifacts : Deutero-DMSO may obscure NH peaks. Repeat in CDCl₃ .

Case Study : A reported yield of 60% (Literature A ) vs. 35% (Literature B ) could stem from uncontrolled humidity during thiourea condensation. Replicate under inert atmosphere (N₂) to assess reproducibility.

Advanced: What mechanistic insights can isotopic labeling provide for key reactions?

Q. Methodological Answer :

- ¹³C-Labeling : Track carboxamide formation using ¹³C-enriched carbonyl precursors. Analyze via 2D NMR to confirm intermediate structures .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated thiourea to identify rate-determining steps (e.g., cyclization vs. amidation) .

Q. Experimental Design :

Synthesize ¹³C-labeled intermediate (e.g., ¹³C=O at position 5).

Monitor reaction via in situ IR spectroscopy for real-time carbonyl group transformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.